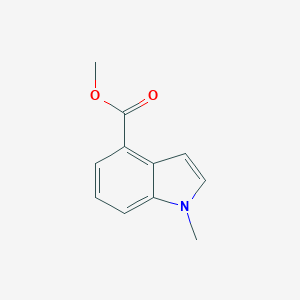

Methyl 1-methyl-1H-indole-4-carboxylate

Description

BenchChem offers high-quality Methyl 1-methyl-1H-indole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-methyl-1H-indole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-methylindole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-7-6-8-9(11(13)14-2)4-3-5-10(8)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQOOSBDNRKUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50496232 | |

| Record name | Methyl 1-methyl-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1444-12-8 | |

| Record name | Methyl 1-methyl-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Methyl 1-methyl-1H-indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Methyl 1-methyl-1H-indole-4-carboxylate (CAS No. 1444-12-8). This N-methylated indole derivative is a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimental data in peer-reviewed literature, this document combines reported information with established synthetic methodologies and predictive data to serve as a valuable resource for researchers. This guide includes detailed experimental protocols, structured data tables for easy reference, and logical workflow diagrams to facilitate further investigation of this compound.

Chemical Properties and Data

Methyl 1-methyl-1H-indole-4-carboxylate is a heterocyclic compound featuring a methylated indole core with a methyl ester at the 4-position. Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1444-12-8 |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | methyl 1-methyl-1H-indole-4-carboxylate |

| SMILES | CN1C=C(C2=C1C=CC=C2)C(=O)OC |

| InChI Key | Not available in searched literature |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White powder | [1][2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | [3] |

| Solubility | Data not available | |

| Purity | ≥ 95% - 98% (Commercially available) | [1][2] |

Synthesis and Experimental Protocols

The synthesis of Methyl 1-methyl-1H-indole-4-carboxylate is not extensively detailed in the scientific literature. However, it can be readily achieved through the N-methylation of its precursor, Methyl 1H-indole-4-carboxylate. Below are two detailed experimental protocols adapted from established methods for the N-methylation of indoles.

N-Methylation using Phenyl Trimethylammonium Iodide

This method provides a safe and highly selective approach for the monomethylation of indoles[1].

Experimental Protocol:

-

To an 8 mL glass vial equipped with a magnetic stir bar, add Methyl 1H-indole-4-carboxylate (1 equivalent), phenyl trimethylammonium iodide (2.5 equivalents), and cesium carbonate (Cs₂CO₃, 2 equivalents).

-

Seal the vial with a septum screw cap and purge with argon for 10 minutes.

-

Add anhydrous toluene (to a concentration of 0.23 M) via syringe.

-

Replace the septum with a solid screw cap and heat the reaction mixture to 120°C in a preheated heating block.

-

Stir the reaction for 18-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by adding 2 N HCl until gas evolution ceases.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with 2 N HCl (2 x 5 mL) and then with brine (1 x 10 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired product.

N-Methylation using Dimethyl Carbonate

An environmentally benign method utilizing dimethyl carbonate as a methylating agent[4].

Experimental Protocol:

-

In a round-bottom flask, combine Methyl 1H-indole-4-carboxylate (1 equivalent), potassium carbonate (K₂CO₃, 1.5 equivalents), and dimethylformamide (DMF).

-

Add dimethyl carbonate (3 equivalents) to the mixture.

-

Heat the reaction mixture to reflux (approximately 130°C) and maintain for 3-4 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to 0-5°C in an ice bath.

-

Slowly add cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford Methyl 1-methyl-1H-indole-4-carboxylate.

Diagram 1: Synthetic Workflow for Methyl 1-methyl-1H-indole-4-carboxylate

A generalized workflow for the synthesis of Methyl 1-methyl-1H-indole-4-carboxylate.

Spectroscopic Data

Biological Activity and Potential Applications

The specific biological activity of Methyl 1-methyl-1H-indole-4-carboxylate has not been reported in the scientific literature. However, the indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities[5].

N-methylation of indole derivatives can significantly impact their biological activity by altering their lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, indole-4-carboxylic acid derivatives have been investigated for various therapeutic applications.

Given the lack of specific data, a generalized workflow for the initial biological evaluation of this compound is proposed.

Diagram 2: Proposed Biological Evaluation Workflow

A proposed workflow for the initial biological screening of the title compound.

Conclusion

Methyl 1-methyl-1H-indole-4-carboxylate is a readily accessible indole derivative with potential for further exploration in drug discovery and materials science. This technical guide provides a foundational understanding of its chemical properties and outlines clear methodologies for its synthesis and potential biological evaluation. The lack of extensive experimental data highlights an opportunity for novel research to characterize this compound and explore its therapeutic potential.

References

Spectroscopic Data and Analysis of Methyl 1-methyl-1H-indole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for Methyl 1-methyl-1H-indole-4-carboxylate (CAS Number: 1444-12-8). Due to the limited availability of comprehensive, publicly accessible spectroscopic data for this specific compound, this guide also furnishes detailed, generalized experimental protocols for acquiring such data.

Spectroscopic Data Summary

Table 1: 1H NMR (Proton Nuclear Magnetic Resonance) Data

| Proton | Predicted Chemical Shift (ppm) for Methyl 1-methyl-1H-indole-4-carboxylate * | Experimental Chemical Shift (ppm) for Methyl 1H-indole-4-carboxylate |

| N-CH3 | ~3.8 | - |

| O-CH3 | ~3.9 | 3.94 |

| H-2 | ~7.2 | 7.33 |

| H-3 | ~6.7 | 6.75 |

| H-5 | ~7.6 | 7.84 |

| H-6 | ~7.2 | 7.30 |

| H-7 | ~7.9 | 7.92 |

| NH | - | 8.7 (broad) |

Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.

Table 2: 13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Carbon | Predicted Chemical Shift (ppm) for Methyl 1-methyl-1H-indole-4-carboxylate * | Experimental Chemical Shift (ppm) for Methyl 1H-indole-4-carboxylate |

| N-CH3 | ~33 | - |

| O-CH3 | ~52 | 51.9 |

| C-2 | ~129 | 126.8 |

| C-3 | ~103 | 102.6 |

| C-3a | ~127 | 127.9 |

| C-4 | ~121 | 119.9 |

| C-5 | ~122 | 121.8 |

| C-6 | ~125 | 124.9 |

| C-7 | ~110 | 110.2 |

| C-7a | ~137 | 137.4 |

| C=O | ~168 | 168.2 |

Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.

Table 3: IR (Infrared) Spectroscopy Data

| Functional Group | Predicted Characteristic Absorption (cm-1) for Methyl 1-methyl-1H-indole-4-carboxylate * | Experimental Characteristic Absorption (cm-1) for Methyl 1H-indole-4-carboxylate |

| C-H (aromatic) | 3100-3000 | 3110, 3010 |

| C-H (aliphatic) | 3000-2850 | 2950 |

| C=O (ester) | ~1720 | 1715 |

| C=C (aromatic) | 1600-1450 | 1610, 1520, 1460 |

| C-O (ester) | 1300-1200 | 1280, 1240 |

| C-N | 1350-1250 | 1330 |

Predicted values are based on standard functional group absorption ranges.

Table 4: Mass Spectrometry (MS) Data

| Parameter | Value for Methyl 1-methyl-1H-indole-4-carboxylate |

| Molecular Formula | C11H11NO2 |

| Molecular Weight | 189.21 g/mol |

| Predicted m/z (M+) | 189 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters and sample preparation may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified Methyl 1-methyl-1H-indole-4-carboxylate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference peak at 0 ppm.

-

Data Acquisition:

-

Transfer the solution to a clean NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the 1H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the 13C NMR spectrum. This typically requires a larger number of scans than 1H NMR due to the lower natural abundance of 13C.

-

Infrared (IR) Spectroscopy

For a solid sample such as Methyl 1-methyl-1H-indole-4-carboxylate, the following methods are common:

-

Potassium Bromide (KBr) Pellet Method:

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid, this can be done using a direct insertion probe. Alternatively, the sample can be dissolved in a suitable volatile solvent and introduced via a liquid chromatography system (LC-MS) or a direct injection port.

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to primarily observe the molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like Methyl 1-methyl-1H-indole-4-carboxylate.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 1-methyl-1H-indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 1-methyl-1H-indole-4-carboxylate. This document details the experimental data, outlines the methodology for spectral acquisition, and presents logical workflows for spectral interpretation, serving as a vital resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Spectroscopic Data

The structural elucidation of Methyl 1-methyl-1H-indole-4-carboxylate is definitively supported by ¹H and ¹³C NMR spectroscopy. The data presented below were obtained in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The assignments, chemical shifts, multiplicities, and coupling constants are summarized in the table below.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-5 | 7.91 | Doublet (d) | 7.5 |

| H-7 | 7.51 | Doublet (d) | 8.2 |

| H-6 | 7.27–7.23 | Multiplet (m) | - |

| H-2 | 7.17 | Doublet (d) | 3.1 |

| H-3 | 7.10 | Doublet (d) | 3.1 |

| OCH₃ | 3.97 | Singlet (s) | - |

| NCH₃ | 3.81 | Singlet (s) | - |

Table 1: ¹H NMR spectral data for Methyl 1-methyl-1H-indole-4-carboxylate.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts for each carbon atom are presented in the following table.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=O | 168.1 |

| C-7a | 137.5 |

| C-3a | 130.9 |

| C-2 | 128.0 |

| C-6 | 123.0 |

| C-5 | 121.5 |

| C-7 | 120.6 |

| C-4 | 114.0 |

| C-3 | 102.2 |

| OCH₃ | 51.7 |

| NCH₃ | 33.0 |

Table 2: ¹³C NMR spectral data for Methyl 1-methyl-1H-indole-4-carboxylate.[1]

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis. The following section details a standard methodology for the NMR analysis of indole derivatives.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified Methyl 1-methyl-1H-indole-4-carboxylate sample.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Homogenization: Ensure complete dissolution of the sample by gentle vortexing or sonication.

-

Transfer: Filter the solution through a pipette containing a small plug of glass wool or cotton into a clean 5 mm NMR tube to remove any particulate matter.

NMR Instrument and Acquisition Parameters

NMR spectra are typically recorded on a high-field spectrometer, such as a 400 MHz or 500 MHz instrument.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz NMR Spectrometer.

-

Solvent: CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

Temperature: Room temperature.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Spectrometer: 101 MHz (on a 400 MHz instrument).

-

Solvent: CDCl₃.

-

Internal Standard: CDCl₃ signal at 77.16 ppm.

-

Temperature: Room temperature.

-

Pulse Program: Proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE).

-

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).

-

Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow of the NMR analysis.

Caption: Molecular structure of Methyl 1-methyl-1H-indole-4-carboxylate.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of Methyl 1-methyl-1H-indole-4-carboxylate

For Immediate Release

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry of Methyl 1-methyl-1H-indole-4-carboxylate, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. This document outlines the expected fragmentation patterns under electron ionization (EI) and serves as a valuable resource for the structural elucidation of this and related indole compounds.

Molecular Overview

Methyl 1-methyl-1H-indole-4-carboxylate possesses a molecular formula of C₁₁H₁₁NO₂ and a molecular weight of approximately 189.21 g/mol . The structure consists of an indole core, N-methylated at position 1, with a methyl carboxylate group substituted at position 4. Understanding the mass spectrometric behavior of this molecule is crucial for its identification and characterization in complex mixtures.

Predicted Mass Spectrometry Data

While a publicly available experimental mass spectrum for Methyl 1-methyl-1H-indole-4-carboxylate is not readily accessible, a detailed fragmentation pattern can be predicted based on established principles of mass spectrometry and the known behavior of analogous structures, such as methyl 1H-indole-4-carboxylate and 1-methyl-1H-indole. The following table summarizes the expected major fragment ions upon electron ionization.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 189 | [M]⁺• (Molecular Ion) | - | Ionization of the parent molecule. |

| 174 | [M - CH₃]⁺ | •CH₃ | Loss of a methyl radical from the ester or the N-methyl group. |

| 158 | [M - OCH₃]⁺ | •OCH₃ | Alpha-cleavage of the methyl ester group, loss of a methoxy radical. |

| 130 | [M - COOCH₃]⁺ | •COOCH₃ | Cleavage of the entire methyl carboxylate group. |

| 129 | [C₉H₇N]⁺ | HCOOCH₃ | Loss of methyl formate. |

| 102 | [C₇H₄N]⁺ | CO | Loss of carbon monoxide from the [M - COOCH₃]⁺ fragment. |

Proposed Fragmentation Pathway

The fragmentation of Methyl 1-methyl-1H-indole-4-carboxylate under electron ionization is anticipated to proceed through several key pathways, initiated by the removal of an electron to form the molecular ion [M]⁺•. The primary fragmentation events are expected to involve the substituents on the indole ring.

A logical representation of the fragmentation cascade is presented below:

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 1-methyl-1H-indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of Methyl 1-methyl-1H-indole-4-carboxylate, a compound of interest in medicinal chemistry and drug development. This document outlines the expected vibrational frequencies, provides a comprehensive guide to the experimental protocols for obtaining an IR spectrum of this and similar molecules, and presents a logical workflow for the spectroscopic analysis.

Predicted Infrared Absorption Data

The following table summarizes the predicted quantitative IR absorption data for Methyl 1-methyl-1H-indole-4-carboxylate. These predictions are derived from the known spectral regions of N-methyl indoles, aromatic esters, and substituted benzene rings.

| Wavenumber (cm⁻¹) | Predicted Intensity | Functional Group Assignment | Vibrational Mode |

| ~ 3100 - 3000 | Medium to Weak | C-H (Aromatic) | Stretching |

| ~ 2955 - 2845 | Medium | C-H (Methyl) | Asymmetric & Symmetric Stretching |

| ~ 1725 - 1705 | Strong | C=O (Ester) | Stretching |

| ~ 1610 - 1580 | Medium to Weak | C=C (Aromatic) | Stretching |

| ~ 1470 - 1430 | Medium | C-H (Methyl) | Bending (Scissoring) |

| ~ 1380 - 1360 | Medium to Weak | C-H (Methyl) | Bending (Symmetrical) |

| ~ 1280 - 1250 | Strong | C-O (Ester) | Asymmetric Stretching |

| ~ 1150 - 1100 | Strong | C-O (Ester) | Symmetric Stretching |

| ~ 850 - 750 | Strong | C-H (Aromatic) | Out-of-Plane Bending |

Key Spectral Features and Interpretation

The IR spectrum of Methyl 1-methyl-1H-indole-4-carboxylate is expected to be dominated by several key features:

-

Carbonyl (C=O) Stretch: The most intense and readily identifiable peak will be the carbonyl stretch of the methyl ester group, anticipated in the 1725-1705 cm⁻¹ region. The conjugation of the ester with the aromatic indole ring may shift this peak to a slightly lower wavenumber compared to a simple aliphatic ester.

-

C-O Stretches: Two strong bands characteristic of the ester's C-O linkages are predicted. An asymmetric stretch is expected around 1280-1250 cm⁻¹, and a symmetric stretch should appear in the 1150-1100 cm⁻¹ range.

-

Aromatic C-H and C=C Stretches: The aromatic indole ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching bands of medium intensity in the 1610-1580 cm⁻¹ region.

-

Aliphatic C-H Stretches: The two methyl groups (one on the nitrogen and one in the ester) will produce characteristic C-H stretching absorptions in the 2955-2845 cm⁻¹ range.

-

Aromatic C-H Bending: Strong absorptions in the fingerprint region, between 850 cm⁻¹ and 750 cm⁻¹, will be indicative of the out-of-plane C-H bending of the substituted benzene portion of the indole ring. The exact position of these bands can provide information about the substitution pattern.

-

Absence of N-H Stretch: A key feature for confirming the N-methylation of the indole ring is the absence of the characteristic N-H stretching band, which would typically appear as a sharp peak around 3400-3300 cm⁻¹.

Experimental Protocols

The following are detailed methodologies for obtaining a high-quality infrared spectrum of a solid organic compound such as Methyl 1-methyl-1H-indole-4-carboxylate.

Potassium Bromide (KBr) Pellet Method

This is a common technique for preparing solid samples for transmission FTIR spectroscopy.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

Infrared lamp or oven

-

Analytical balance

-

Spatula

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Sample of Methyl 1-methyl-1H-indole-4-carboxylate

Procedure:

-

Drying: Gently heat the KBr powder under an infrared lamp or in an oven at approximately 110°C for at least 2 hours to remove any adsorbed water. Store the dried KBr in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the Methyl 1-methyl-1H-indole-4-carboxylate sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Grinding and Mixing: Transfer the weighed sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to minimize scattering of the infrared radiation.

-

Pellet Formation:

-

Assemble the pellet die according to the manufacturer's instructions.

-

Carefully transfer a portion of the ground mixture into the die barrel.

-

Evenly distribute the powder by gently tapping the die.

-

Place the plunger into the barrel and transfer the die assembly to the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes. It is often beneficial to apply a vacuum to the die during pressing to remove trapped air and moisture, resulting in a more transparent pellet.

-

-

Pellet Analysis:

-

Carefully release the pressure and disassemble the die.

-

The resulting KBr pellet should be thin and transparent or translucent.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire the background spectrum (of air).

-

Acquire the sample spectrum.

-

Thin Film Evaporation Method

This method is suitable if the compound is soluble in a volatile organic solvent.

Materials and Equipment:

-

FTIR Spectrometer

-

Infrared-transparent salt plates (e.g., NaCl or KBr)

-

Volatile solvent (e.g., dichloromethane or acetone)

-

Pasteur pipette or syringe

-

Sample of Methyl 1-methyl-1H-indole-4-carboxylate

Procedure:

-

Solution Preparation: Dissolve a small amount (a few milligrams) of Methyl 1-methyl-1H-indole-4-carboxylate in a minimal amount of a volatile solvent.

-

Film Deposition: Place a drop or two of the solution onto the surface of a clean, dry salt plate.

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the salt plate. This can be expedited by gentle warming with an infrared lamp or a stream of dry air.

-

Spectral Acquisition:

-

Place the salt plate with the sample film in the sample holder of the FTIR spectrometer.

-

Acquire the background spectrum (of a clean, empty salt plate).

-

Acquire the sample spectrum.

-

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of the IR spectrum of Methyl 1-methyl-1H-indole-4-carboxylate.

Caption: Workflow for IR spectral analysis of Methyl 1-methyl-1H-indole-4-carboxylate.

Technical Dossier: Physical and Chemical Characteristics of Methyl 1-methyl-1H-indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical characteristics of Methyl 1-methyl-1H-indole-4-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document compiles available data on its properties, experimental protocols involving the compound, and a visual representation of a relevant synthetic process.

Core Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 1444-12-8 | [3] |

| Molecular Formula | C₁₁H₁₁NO₂ | [3] |

| Molecular Weight | 189.21 g/mol | [3] |

| Appearance | White powder | |

| Boiling Point | No data available | [3] |

| Melting Point | No data available | |

| Solubility | No data available | |

| Storage Conditions | Sealed in a dry environment at room temperature | [3] |

Experimental Protocol: Hydrolysis to 1-Methyl-1H-indole-4-carboxylic acid

Methyl 1-methyl-1H-indole-4-carboxylate serves as a key starting material in the synthesis of other indole derivatives. The following protocol details its hydrolysis to form 1-Methyl-1H-indole-4-carboxylic acid.[4]

Materials:

-

Methyl 1-methyl-1H-indole-4-carboxylate (429 mg, 2.27 mmol)

-

Tetrahydrofuran (THF) (50 mL)

-

Methanol (MeOH) (10 mL)

-

Aqueous Lithium Hydroxide (LiOH) (2 M solution, 22.7 mL, 45.4 mmol)

-

Hydrochloric Acid (HCl) (1N)

-

Ethyl Acetate

-

250-mL round-bottom flask

Procedure:

-

A solution of Methyl 1-methyl-1H-indole-4-carboxylate (1.00 equivalent) is prepared in a 250-mL round-bottom flask containing tetrahydrofuran and methanol.[4]

-

Aqueous lithium hydroxide (20.0 equivalents) is added to the solution.[4]

-

The resulting mixture is stirred for 18 hours at a constant temperature of 30 °C under an inert atmosphere.[4]

-

Following the reaction period, the solvents are removed under reduced pressure.[4]

-

The residue is then subjected to extraction with ethyl acetate.[4]

-

The pH of the aqueous solution is carefully adjusted to 5-6 using 1N HCl, leading to the precipitation of the solid product.[4]

-

The solid is collected by filtration and subsequently dried in a vacuum.[4]

-

This process yields 1-Methyl-1H-indole-4-carboxylic acid as a white solid (373 mg, 94% yield).[4]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the hydrolysis of Methyl 1-methyl-1H-indole-4-carboxylate.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific research in publicly available scientific literature detailing the biological activities or the involvement of Methyl 1-methyl-1H-indole-4-carboxylate in specific signaling pathways. While the broader family of indole derivatives is known for a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, specific data for this particular compound is scarce.[5] The indole nucleus is recognized as a "privileged structure" in drug discovery, and its derivatives are known to act as reactants in the preparation of various enzyme inhibitors, such as those for tryptophan dioxygenase and JNK3 MAP kinase.[6] However, this does not constitute a direct signaling pathway for the title compound itself. This highlights a potential area for future research to uncover the therapeutic potential of this specific molecular scaffold.

References

An In-depth Technical Guide on the Solubility Profile of Methyl 1-methyl-1H-indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility profile of Methyl 1-methyl-1H-indole-4-carboxylate. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on a qualitative assessment based on its structural features and the known solubility of related indole compounds. Furthermore, a detailed experimental protocol is provided to enable researchers to determine the precise solubility in various solvents, a critical parameter for applications in drug discovery, chemical synthesis, and material science.

Introduction to Methyl 1-methyl-1H-indole-4-carboxylate

Methyl 1-methyl-1H-indole-4-carboxylate is a derivative of indole, a prominent heterocyclic scaffold in many biologically active compounds. The indole core, substituted with a methyl group on the indole nitrogen and a methyl carboxylate group at the 4-position, results in a molecule with distinct physicochemical properties that influence its behavior in different solvent systems. Understanding its solubility is fundamental for a range of applications, including:

-

Drug Development: Formulation of therapeutic agents, ensuring bioavailability and effective delivery.

-

Organic Synthesis: Selection of appropriate solvents for reactions, purification, and crystallization.

-

Agrochemical Research: Development of new pesticides and herbicides with optimal environmental distribution.

Predicted Solubility Profile

Key Structural Features Influencing Solubility:

-

Indole Ring System: The bicyclic aromatic structure is largely nonpolar and hydrophobic.

-

Methyl Ester Group (-COOCH₃): This group introduces polarity and potential for hydrogen bond acceptance, which may slightly increase solubility in polar solvents compared to unsubstituted indole.

-

N-Methyl Group (-NCH₃): The methylation of the indole nitrogen removes the hydrogen bond donating capability of the N-H group, which is present in the parent indole. This may decrease solubility in protic solvents like water and alcohols compared to unsubstituted indole derivatives.

Based on these features, a predicted solubility profile in common laboratory solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of Methyl 1-methyl-1H-indole-4-carboxylate

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Low | The hydrophobic indole core and the N-methylation significantly limit aqueous solubility. |

| Methanol (MeOH) | Moderate to High | Methanol's polarity and ability to interact with the methyl ester group suggest good solubility. One source explicitly states that the related methyl indole-4-carboxylate is soluble in methanol.[2] | |

| Ethanol (EtOH) | Moderate | Similar to methanol, but its slightly lower polarity might result in marginally lower solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and a highly polar solvent capable of effectively solvating the molecule. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar aprotic solvent that should readily dissolve the compound. | |

| Acetonitrile (ACN) | Moderate | The polarity of acetonitrile should allow for reasonable dissolution of the compound. | |

| Nonpolar | Dichloromethane (DCM) | Moderate to High | The overall nonpolar character of the indole ring suggests good solubility in this common organic solvent. |

| Toluene | Moderate | The aromatic nature of toluene can engage in π-π stacking interactions with the indole ring system, likely leading to moderate solubility. | |

| Hexanes | Low | As a highly nonpolar, aliphatic solvent, hexanes are unlikely to effectively solvate the more polar regions of the molecule, resulting in poor solubility. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain quantitative solubility data, the isothermal shake-flask method is a reliable and widely used technique. This protocol outlines the steps to determine the equilibrium solubility of Methyl 1-methyl-1H-indole-4-carboxylate in a solvent of interest.

3.1. Materials and Equipment

-

Methyl 1-methyl-1H-indole-4-carboxylate (solid, high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or small glass flasks with screw caps

-

Analytical balance

-

Temperature-controlled orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

3.2. Experimental Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid Methyl 1-methyl-1H-indole-4-carboxylate to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Record the exact mass of the compound added.

-

Add a known volume or mass of the selected solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Prepare a series of standard solutions of known concentrations of Methyl 1-methyl-1H-indole-4-carboxylate.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

3.3. Workflow Diagram for Solubility Determination

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Visualization of Logical Relationships

To further clarify the factors influencing the solubility of Methyl 1-methyl-1H-indole-4-carboxylate, the following diagram illustrates the interplay between the compound's structural features and its interaction with different solvent types.

Caption: Intermolecular interactions governing the solubility of Methyl 1-methyl-1H-indole-4-carboxylate.

Conclusion

While quantitative solubility data for Methyl 1-methyl-1H-indole-4-carboxylate is not extensively documented, a qualitative assessment based on its molecular structure provides valuable guidance for its use in research and development. The compound is predicted to have low solubility in water and nonpolar aliphatic solvents, with moderate to high solubility in polar aprotic and polar protic organic solvents. For precise quantitative measurements, the provided shake-flask experimental protocol offers a robust methodology. This guide serves as a foundational resource for scientists and researchers working with this indole derivative, enabling informed solvent selection and facilitating its application in various scientific endeavors.

References

Unraveling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Methyl 1-methyl-1H-indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methyl-1H-indole-4-carboxylate is a member of the indole carboxylate family, a class of compounds of significant interest in medicinal chemistry and drug development. The spatial arrangement of atoms within a crystal lattice, known as the crystal structure, is fundamental to understanding a molecule's physicochemical properties, including solubility, stability, and bioavailability. Furthermore, the three-dimensional structure provides critical insights for structure-based drug design.

As of the latest literature review, a solved and publicly available crystal structure for Methyl 1-methyl-1H-indole-4-carboxylate has not been identified. This guide, therefore, serves a dual purpose: to summarize the known data for this compound and its isomers, and to provide a comprehensive, generalized protocol for its synthesis, crystallization, and subsequent crystal structure determination via single-crystal X-ray diffraction.

Comparative Physicochemical Data

To provide context, the available data for Methyl 1-methyl-1H-indole-4-carboxylate and its related isomers are summarized below. The crystal structures of the 2- and 3-carboxylate isomers have been reported, offering a valuable comparative framework.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Crystal System | Space Group |

| Methyl 1-methyl-1H-indole-4-carboxylate | 1444-12-8[1][2] | C₁₁H₁₁NO₂ | 189.21[2] | Not Reported | Not Determined | Not Determined |

| Methyl 1H-indole-4-carboxylate | 39830-66-5[3] | C₁₀H₉NO₂ | 175.19[4] | 67-71[3] | Not Determined | Not Determined |

| Methyl 1-methyl-1H-indole-3-carboxylate | Not Available | C₁₁H₁₁NO₂ | 189.21 | Not Reported | Orthorhombic[5] | Pbcm[5] |

| Methyl 1H-indole-2-carboxylate | Not Available | C₁₀H₉NO₂ | 175.18 | Not Reported | Monoclinic[6] | P2₁/c[6] |

Experimental Protocols

The following sections outline the standard methodologies for the synthesis, crystallization, and crystal structure determination of Methyl 1-methyl-1H-indole-4-carboxylate.

1. Synthesis of Methyl 1-methyl-1H-indole-4-carboxylate

A common route to synthesize N-methylated indole esters involves the methylation of the corresponding indole. The following is a generalized procedure based on standard organic chemistry techniques.

-

Step 1: Esterification of 1H-Indole-4-carboxylic acid. 1H-Indole-4-carboxylic acid is dissolved in methanol. A catalytic amount of a strong acid (e.g., sulfuric acid) is added, and the mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to yield methyl 1H-indole-4-carboxylate.

-

Step 2: N-methylation. The methyl 1H-indole-4-carboxylate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). A base (e.g., sodium hydride) is added portion-wise at 0 °C, followed by the addition of a methylating agent (e.g., methyl iodide). The reaction is stirred at room temperature until completion. The reaction is then quenched with water and extracted with an organic solvent. The crude product is purified by column chromatography to yield Methyl 1-methyl-1H-indole-4-carboxylate.

2. Crystallization

The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis. Several techniques should be systematically explored:

-

Slow Evaporation: The purified compound is dissolved in a suitable solvent (or solvent mixture) to near saturation. The solution is loosely covered to allow for the slow evaporation of the solvent at a constant temperature.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound in a volatile solvent is placed as a drop on a siliconized glass slide. This slide is then inverted and sealed over a well containing a less volatile solvent in which the compound is less soluble (the precipitant). Diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to a lower temperature, reducing its solubility and inducing crystallization.

A variety of solvents should be screened, including but not limited to ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof.

3. Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and displacement parameters are then refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated diffraction data.

Workflow for Crystal Structure Determination

The logical flow from synthesis to the final crystal structure is depicted in the following diagram.

While the definitive crystal structure of Methyl 1-methyl-1H-indole-4-carboxylate remains to be elucidated, this guide provides the necessary framework for its determination. The protocols outlined herein represent standard and robust methods in synthetic chemistry and crystallography. The successful determination of this structure will be a valuable addition to the structural database of indole derivatives and will undoubtedly aid in the rational design of new therapeutic agents. Researchers in the field are encouraged to pursue this investigation to fill the current knowledge gap.

References

The Biological Landscape of Methyl 1-methyl-1H-indole-4-carboxylate: A Technical Guide for Drug Discovery Professionals

Introduction

Methyl 1-methyl-1H-indole-4-carboxylate is a heterocyclic compound built upon the privileged indole scaffold, a core structural motif in numerous biologically active molecules and approved pharmaceuticals.[1][2] While direct therapeutic applications of this specific molecule are not extensively documented, its significance lies in its role as a key starting material and versatile building block in the synthesis of novel compounds with potential therapeutic value.[1][2][3] This technical guide provides an in-depth analysis of the known biological activities stemming from derivatives of Methyl 1-methyl-1H-indole-4-carboxylate, with a particular focus on its utility in the development of serotonin 5-HT3 receptor partial agonists for the potential treatment of irritable bowel syndrome (IBS).[4]

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthetic pathways, experimental protocols, and the biological rationale for the use of Methyl 1-methyl-1H-indole-4-carboxylate in medicinal chemistry.

Core Application: Synthesis of Serotonin 5-HT3 Receptor Partial Agonists

A significant application of Methyl 1-methyl-1H-indole-4-carboxylate is in the synthesis of novel indole-derived heterocycles designed to act as partial agonists of the serotonin type 3 (5-HT3) receptor.[4] The 5-HT3 receptor, a ligand-gated ion channel, is a well-established therapeutic target for the management of nausea, vomiting, and irritable bowel syndrome. Partial agonists are of particular interest as they may offer a more modulated therapeutic effect compared to full antagonists, potentially reducing the risk of side effects such as constipation.[4]

Synthetic Pathway

The synthesis of potent 5-HT3 receptor partial agonists from Methyl 1-methyl-1H-indole-4-carboxylate involves a multi-step process, as outlined in the literature.[4] The key steps include a Mannich coupling reaction, followed by hydrolysis and subsequent cyclization.

Biological Activity Evaluation

While the primary research article focuses on a related series of indazole compounds, it establishes that novel indole and indazole-derived heterocycles exhibit potent in vitro binding affinity for the human 5-HT3A receptor.[4] The evaluation of these compounds typically follows a standard workflow in drug discovery.

Quantitative Data

The available literature provides specific quantitative data for a series of indazole analogs, which were developed in parallel with the indole derivatives synthesized from Methyl 1-methyl-1H-indole-4-carboxylate.[4] This data is presented as a surrogate to indicate the potential potency of the indole series.

Table 1: In Vitro h5-HT3A Receptor Binding Affinity and Functional Activity of Representative Indazole Analogs [4]

| Compound | R1 | R2 | Stereochemistry | Ki (nM) h5-HT3A | EC50 (nM) | % Max Response (vs. 5-HT) |

| 5a | Me | H | R | 0.9 | >1000 | 11 |

| 5b | Me | H | S | 2.1 | >1000 | 12 |

| 6a | i-Pr | H | R | 0.4 | 12 | 60 |

| 6b | i-Pr | H | S | 0.3 | >10000 | 10 |

*Tested at 1 µM with 100 µM 5-chloroindole. **Tested at 10 µM.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are summaries of the key experimental protocols employed in the evaluation of compounds derived from Methyl 1-methyl-1H-indole-4-carboxylate.[4]

Synthesis of Aminomethyl Indole Derivative (General Procedure)

To a solution of Methyl 1-methyl-1H-indole-4-carboxylate in acetic acid, formaldehyde and either (R)- or (S)-3-aminoquinuclidine are added. The reaction mixture is stirred at room temperature to facilitate the Mannich coupling reaction, yielding the corresponding aminomethyl indole derivative.[4]

Hydrolysis and Cyclization (General Procedure)

The aminomethyl indole derivative is subjected to hydrolysis using lithium hydroxide in a mixture of tetrahydrofuran and water under reflux conditions. Following hydrolysis, the resulting carboxylic acid is cyclized using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in dimethylformamide (DMF) at elevated temperatures to yield the final indole-derived heterocycle.[4]

h5-HT3A Receptor Binding Assay

-

Cell Line: HEK293 cells stably expressing the human 5-HT3A receptor.

-

Radioligand: [3H]Granisetron.

-

Procedure: Cell membranes are incubated with the radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a saturating concentration of a known 5-HT3 receptor antagonist (e.g., MDL-72222).

-

Analysis: The binding affinity (Ki) is calculated from the IC50 values (the concentration of test compound required to inhibit 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Functional Assay for 5-HT3 Receptor Activity

-

Cell Line: HEK293 cells expressing the h5-HT3A receptor subunit.

-

Methodology: Measurement of intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fluo-4).

-

Procedure: Cells are loaded with the fluorescent dye and then exposed to the test compound. The change in fluorescence, indicative of an increase in intracellular calcium concentration upon receptor activation, is measured.

-

Data Analysis: The potency (EC50) and efficacy (% max response relative to serotonin) of the compounds are determined from the concentration-response curves. To enhance the signal for partial agonists, a positive allosteric modulator like 5-chloroindole may be used.[4]

Further Applications in Medicinal Chemistry

Beyond the development of 5-HT3 receptor modulators, Methyl 1-methyl-1H-indole-4-carboxylate and its derivatives are utilized in other areas of medicinal chemistry. The indole scaffold is a common feature in compounds with a wide range of biological activities, including anti-HIV, anticancer, anti-inflammatory, antiviral, and antipsychotic effects.[2] For instance, derivatives of this compound have been subjected to ruthenium-catalyzed C-3 site-selective alkenylation to create more complex molecular architectures for further biological evaluation.[2]

Conclusion

Methyl 1-methyl-1H-indole-4-carboxylate is a valuable and versatile starting material in medicinal chemistry. Its primary documented utility is in the synthesis of novel indole-derived 5-HT3 receptor partial agonists, which hold promise for the treatment of irritable bowel syndrome. The synthetic pathways are well-defined, and the biological evaluation of the resulting compounds follows established protocols in drug discovery. While more direct biological data on the indole derivatives themselves is needed in the public domain, the data from analogous compounds strongly supports the potential of this chemical scaffold. Future research in this area will likely focus on the optimization of the pharmacological properties of these indole derivatives to identify clinical candidates.

References

- 1. Ethyl 1H-indole-4-carboxylate | 50614-84-1 | Benchchem [benchchem.com]

- 2. Ruthenium(ii) catalyzed C-3 site selective alkenylation of indole derivatives via C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy N-Methoxy-N-methylhexanamide (EVT-390473) | 64214-56-8 [evitachem.com]

- 4. celentyx.com [celentyx.com]

An In-depth Technical Guide on the Potential Mechanism of Action of Methyl 1-methyl-1H-indole-4-carboxylate

Disclaimer: There is currently no publicly available scientific literature that directly elucidates the specific mechanism of action of Methyl 1-methyl-1H-indole-4-carboxylate. This compound is primarily documented as a chemical intermediate for the synthesis of more complex molecules.[1] This technical guide, therefore, explores the potential mechanisms of action based on the known biological activities of the broader indole-4-carboxylate class and derivatives synthesized from this specific molecule. The information presented herein is intended for researchers, scientists, and drug development professionals to inform potential areas of investigation.

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] The biological activities of indole derivatives are diverse and depend on the nature and position of substituents on the indole ring.

Potential as a Kinase Inhibitor

Indole derivatives are well-established as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer.[4] The indole nucleus can serve as a scaffold to position functional groups that interact with the ATP-binding pocket of kinases.

While no specific IC50 values are available for Methyl 1-methyl-1H-indole-4-carboxylate, the following table presents data for other indole-based kinase inhibitors to provide a contextual reference for potency.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Indole-2-carboxamides | EGFR | Varies | [5] |

| Indole-2-carboxamides | CDK2 | Varies | [5] |

| 3,5-disubstituted indoles | Pim-1 | Varies | [6] |

| Hydrazone Indole Derivative | VEGFR-2 | 25 | [7] |

| Sunitinib (indole-containing) | VEGFR-1, -2, -3; PDGFR-α, -β; c-kit | Varies | [7] |

A common method to assess the kinase inhibitory potential of a compound is the ADP-Glo™ Luminescent Kinase Assay.[8] This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Protocol Overview:

-

Preparation of Reagents:

-

Prepare Kinase Assay Buffer.

-

Prepare a 2X solution of the target kinase in Kinase Assay Buffer.

-

Prepare a 2X solution of the appropriate substrate and ATP in Kinase Assay Buffer. The ATP concentration should be near the Km for the specific kinase.

-

Prepare serial dilutions of the test compound (e.g., Methyl 1-methyl-1H-indole-4-carboxylate) in Kinase Assay Buffer with a final DMSO concentration of 1-2%.

-

-

Kinase Reaction:

-

Add 5 µL of the serially diluted compound or vehicle control (DMSO) to the wells of a white, opaque 96-well plate.

-

Add 10 µL of the 2X kinase solution to each well.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

-

Incubate at room temperature for 1 hour.

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Potential as a Serotonin Receptor Ligand

Indole is the core scaffold of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, many indole derivatives exhibit affinity for serotonin receptors.[9] Methyl 1-methyl-1H-indole-4-carboxylate has been used as a starting material in the synthesis of novel serotonin type 3 (5-HT3) receptor partial agonists.

Data for direct derivatives of Methyl 1-methyl-1H-indole-4-carboxylate are not available. The table below shows the affinity of various indole-based compounds for serotonin receptors.

| Compound Class | Target Receptor | Ki (nM) | Reference |

| Indole Derivatives | 5-HT1A | Varies | [9] |

| Indole Derivatives | 5-HT2A | Varies | [9] |

The synthesis of serotonin receptor ligands often involves multi-step processes. A general protocol for the synthesis of indole-based serotonergic agents is outlined below, based on common synthetic strategies.[9][10]

Protocol Overview: Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[11][12]

-

Hydrazone Formation:

-

React the desired arylhydrazine hydrochloride with an appropriate ketone or aldehyde in a suitable solvent (e.g., ethanol) to form the corresponding hydrazone.

-

-

Indolization:

-

Heat the hydrazone in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride) to induce cyclization and formation of the indole ring.

-

-

Purification:

-

Purify the resulting indole derivative using column chromatography or recrystallization.

-

Potential as a Cannabinoid Receptor Modulator

The endocannabinoid system, particularly the CB1 and CB2 receptors, is a significant target for therapeutic intervention. A number of synthetic cannabinoids are based on an indole scaffold.[13] Indole derivatives can act as agonists, antagonists, or allosteric modulators of cannabinoid receptors.

The following table provides binding affinities for various indole-based cannabinoid receptor ligands.

| Compound Class | Target Receptor | Ki (nM) | Reference |

| Chloroindole Analogues | hCB1 | 0.58 - 9.8 | [14] |

| 3-(Indanoyl)indoles | hCB2 | Varies | [13] |

A common method to determine the affinity of a compound for cannabinoid receptors is a competitive radioligand binding assay.[15]

Protocol Overview:

-

Membrane Preparation:

-

Prepare cell membranes from cells expressing the cannabinoid receptor of interest (e.g., HEK-293 cells transfected with hCB1).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940), and varying concentrations of the test compound.

-

Incubate the mixture to allow for competitive binding.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters to remove any non-specifically bound radioactivity.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

-

A more modern approach utilizes a FRET-based assay.[16][17]

Other Potential Mechanisms

-

HIV-1 Integrase Inhibition: Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[18][19][20] The indole core and the carboxyl group can chelate with the two Mg2+ ions in the active site of the enzyme.

-

Antimicrobial and Antifungal Activity: Various indole derivatives have demonstrated antimicrobial and antifungal properties.[3][21]

-

Anti-inflammatory Activity: The indole scaffold is present in several anti-inflammatory drugs, and novel derivatives are continually being explored for this purpose.[1]

Conclusion

While the specific mechanism of action for Methyl 1-methyl-1H-indole-4-carboxylate remains uncharacterized in public literature, its core indole structure suggests a high potential for biological activity. Based on the extensive research into the indole class of compounds, promising avenues for investigation include its potential as a kinase inhibitor, a serotonin receptor ligand, or a cannabinoid receptor modulator. The experimental protocols outlined in this guide provide a starting point for researchers to explore the pharmacological profile of this and other novel indole derivatives. Further research is necessary to elucidate the precise molecular targets and signaling pathways affected by Methyl 1-methyl-1H-indole-4-carboxylate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. m.youtube.com [m.youtube.com]

- 12. A three-component Fischer indole synthesis | Springer Nature Experiments [experiments.springernature.com]

- 13. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The Spicy Story of Cannabimimetic Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bmglabtech.com [bmglabtech.com]

- 18. mdpi.com [mdpi.com]

- 19. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

In Vitro Profile of 5-HT3 Receptor Modulators Derived from Methyl 1-methyl-1H-indole-4-carboxylate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl 1-methyl-1H-indole-4-carboxylate serves as a valuable scaffold in medicinal chemistry. While this specific molecule is not extensively studied for its own biological activity, it is a key intermediate in the synthesis of novel compounds with significant therapeutic potential. This guide focuses on the in vitro pharmacological evaluation of potent serotonin type 3 (5-HT3) receptor partial agonists synthesized from Methyl 1-methyl-1H-indole-4-carboxylate. These derivatives have been investigated for their potential in treating conditions such as irritable bowel syndrome (IBS).[1] This document provides a detailed overview of their synthesis, in vitro functional activity, and the underlying experimental protocols.

Data Summary

The following table summarizes the in vitro activity of indole derivatives synthesized using Methyl 1-methyl-1H-indole-4-carboxylate as a starting material. The data highlights their binding affinity for the human 5-HT3A receptor and their functional activity as partial agonists.

| Compound | h5-HT3A Binding Ki (nM) | Functional Activity (% of 5-HT Max Response) |

| 16a | 0.4 | 46 |

| 16b | 0.8 | 44 |

Experimental Protocols

Synthesis of Indole Analogs (16a,b)

The synthesis of the target indole analogs begins with Methyl 1-methyl-1H-indole-4-carboxylate (13).[1]

-

Mannich Coupling: Compound 13 undergoes a Mannich coupling reaction with formaldehyde and either (R)- or (S)-3-aminoquinuclidine to yield the aminomethyl indole intermediates 14a,b .[1]

-

Hydrolysis: The methyl ester of 14a,b is hydrolyzed using lithium hydroxide.[1]

-

Cyclization: The resulting carboxylic acid is then cyclized to afford the final indole products 16a,b .[1]

Synthetic route from the starting material to the final indole analogs.

In Vitro Functional Activity Assay

The functional activity of the synthesized compounds as 5-HT3 receptor partial agonists was assessed using a cell-based assay.

-

Cell Line: HEK293 cells stably expressing the human 5-HT3A receptor subunit were used.[1]

-

Assay Principle: The assay measures the ability of the compounds to evoke 5-HT3 receptor-mediated responses. To enhance the detection of partial agonism, the positive allosteric modulator 5-chloroindole was utilized to magnify the response.[1]

-

Procedure:

-

HEK293-h5-HT3A cells are plated and grown to a suitable confluency.

-

The cells are then exposed to the test compounds at various concentrations, both in the presence and absence of 5-chloroindole.

-

The cellular response, likely a change in intracellular calcium or membrane potential, is measured using a suitable detection method (e.g., fluorescence-based calcium indicators).

-

The response is compared to the maximal response induced by the endogenous agonist, serotonin (5-HT).

-

-

Confirmation of Mechanism: The involvement of the 5-HT3 receptor in the observed responses was confirmed by demonstrating that the agonist-induced effects could be blocked by a known 5-HT3 receptor antagonist, such as granisetron.[1]

Workflow for the in vitro functional activity assay.

Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of an agonist, the channel opens, leading to a rapid influx of cations (primarily Na+ and Ca2+), which results in depolarization of the cell membrane.

Simplified signaling pathway of the 5-HT3 receptor.

Conclusion

Methyl 1-methyl-1H-indole-4-carboxylate is a crucial building block for the development of novel therapeutics. The in vitro studies on its derivatives demonstrate the potential to create potent and selective modulators of the 5-HT3 receptor. The data and protocols presented in this guide offer valuable insights for researchers and scientists engaged in the discovery and development of new drugs targeting this important ion channel. Further investigations into the structure-activity relationships of this chemical series could lead to the identification of clinical candidates for the treatment of gastrointestinal disorders and other conditions involving 5-HT3 receptor dysregulation.

References

The Versatile Building Block: A Technical Guide to Methyl 1-methyl-1H-indole-4-carboxylate in Synthetic Chemistry and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Methyl 1-methyl-1H-indole-4-carboxylate as a pivotal building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. The strategic placement of the methyl ester at the 4-position and the N-methylation of the indole ring provide a unique scaffold for the elaboration of potent and selective bioactive compounds. This document details its synthesis, key reactions, and its role as a precursor to inhibitors of critical biological targets such as c-Jun N-terminal kinase 3 (JNK3), tryptophan 2,3-dioxygenase (TDO), and histamine H3 receptors.

Core Properties of Methyl 1-methyl-1H-indole-4-carboxylate

A solid understanding of the physicochemical properties of this building block is essential for its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 1444-12-8 | [1] |

| Molecular Formula | C₁₁H₁₁NO₂ | [2] |

| Molecular Weight | 189.21 g/mol | [2] |

| Appearance | Off-white to yellowish crystalline powder | [3] |

| Melting Point | 68-71 °C | [4] |

Synthesis of the Core Building Block

The preparation of Methyl 1-methyl-1H-indole-4-carboxylate can be efficiently achieved in a two-step process starting from commercially available materials. The initial step involves the synthesis of the precursor, Methyl 1H-indole-4-carboxylate, followed by N-methylation.

Step 1: Synthesis of Methyl 1H-indole-4-carboxylate

A robust method for the synthesis of Methyl 1H-indole-4-carboxylate involves a palladium-catalyzed N-heteroannulation of a substituted 2-nitrostyrene. A detailed experimental protocol is provided by Organic Syntheses.[5][6] The overall reaction is depicted below:

Figure 1: Synthesis of Methyl 1H-indole-4-carboxylate.

Experimental Protocol: Synthesis of Methyl 1H-indole-4-carboxylate (Adapted from Organic Syntheses[5][6])

-

Part A: Methyl 2-bromomethyl-3-nitrobenzoate: To a solution of methyl 2-methyl-3-nitrobenzoate (19.1 g, 97.9 mmol) and dibenzoyl peroxide (1.21 g, 5.00 mmol) in carbon tetrachloride (100 mL) at reflux, a solution of bromine (16.1 g, 100.6 mmol) in carbon tetrachloride (20 mL) is added dropwise under irradiation with a 100-W flood lamp. The reaction is heated and irradiated for 24 hours. After cooling, dichloromethane (50 mL) is added, and the solution is washed with saturated aqueous sodium bicarbonate. The organic layer is dried over MgSO₄, filtered, and concentrated to afford methyl 2-bromomethyl-3-nitrobenzoate.

-

Part B: (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide: A solution of methyl 2-bromomethyl-3-nitrobenzoate (25.90 g, 94.5 mmol) and triphenylphosphine (28.44 g, 108.4 mmol) in chloroform (150 mL) is heated to reflux for 1.5 hours. After cooling, the solution is poured into anhydrous diethyl ether to precipitate the Wittig salt, which is collected by filtration.

-

Part C: Methyl 2-ethenyl-3-nitrobenzoate: To a suspension of the Wittig salt from Part B in dichloromethane, a base is added, followed by an aldehyde to perform the Wittig reaction. The resulting methyl 2-ethenyl-3-nitrobenzoate is purified by column chromatography.

-

Part D: Methyl 1H-indole-4-carboxylate: To a solution of methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol) and triphenylphosphine (3.23 g, 12.3 mmol) in acetonitrile (100 mL), palladium acetate (0.673 g, 3.00 mmol) is added. The solution is saturated with carbon monoxide (59 psi) and heated. The reaction progress is monitored, and upon completion, the mixture is cooled and concentrated. The crude product is purified by column chromatography to yield Methyl 1H-indole-4-carboxylate.

Step 2: N-methylation of Methyl 1H-indole-4-carboxylate

The N-methylation of the indole precursor can be accomplished using various methylating agents. A common and effective method involves the use of dimethyl carbonate in the presence of a base.[7]

Figure 2: N-methylation of Methyl 1H-indole-4-carboxylate.

Experimental Protocol: N-methylation of Methyl 1H-indole-4-carboxylate (Adapted from a general procedure for indole N-methylation[7])

A mixture of Methyl 1H-indole-4-carboxylate (1 equivalent), potassium carbonate (K₂CO₃, 1.5-2 equivalents), and dimethyl carbonate (2-3 equivalents) in dimethylformamide (DMF) is heated to reflux (around 130 °C). The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and ice-cold water is added to precipitate the product. The solid is collected by filtration, washed with water, and dried under vacuum to yield Methyl 1-methyl-1H-indole-4-carboxylate.

Application in the Synthesis of Bioactive Molecules

Methyl 1-methyl-1H-indole-4-carboxylate is a valuable intermediate in the synthesis of a variety of biologically active compounds. Its utility is demonstrated in the preparation of inhibitors for several key therapeutic targets.

Precursor to Tryptophan 2,3-Dioxygenase (TDO) Inhibitors

Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[8] Upregulation of TDO is implicated in tumor immune evasion, making it an attractive target for cancer immunotherapy.[2] The indole-4-carboxylate scaffold is a key feature in a number of TDO inhibitors.

Tryptophan 2,3-Dioxygenase (Kynurenine) Signaling Pathway

Figure 3: The Tryptophan 2,3-Dioxygenase (TDO) Signaling Pathway.

Quantitative Data for Indole-based TDO/IDO1 Inhibitors

| Compound | Target | IC₅₀ (µM) | Reference |

| Epacadostat | IDO1 | 0.00353 (HeLa cells) | [9] |

| 680C91 | TDO | 0.55 (SW48 cells) | [9] |

| Dual Inhibitor (Scaffold Example) | IDO1 | < 5 | [9] |

| Dual Inhibitor (Scaffold Example) | TDO | 10-20 | [9] |

Intermediate for Histamine H3 Receptor Antagonists

The histamine H3 receptor is a G protein-coupled receptor primarily expressed in the central nervous system. It acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters.[7] Antagonists of the H3 receptor are being investigated for the treatment of various neurological and psychiatric disorders.

Histamine H3 Receptor Signaling Pathway

Scaffold for c-Jun N-terminal Kinase 3 (JNK3) Inhibitors

JNK3 Signaling Pathway

Figure 5: The c-Jun N-terminal Kinase 3 (JNK3) Signaling Pathway.[10][12]

Quantitative Data for Indole-based JNK Inhibitors

| Compound | Target | IC₅₀ (nM) | Reference |

| Indole-aminopyrimidine 17 | JNK1 | 3 | [5] |

| Indole-aminopyrimidine 17 | JNK2 | 20 | [5] |

Application in the Synthesis of Tubulin Polymerization Inhibitors

A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(aryl)acetamide derivatives, structurally related to the core of interest, have been synthesized and evaluated as inhibitors of tubulin polymerization, demonstrating significant antiproliferative activities against various cancer cell lines.[13] The synthetic route highlights the versatility of the N-methylated indole scaffold.

Experimental Workflow: Synthesis of Tubulin Polymerization Inhibitors

Figure 6: Synthetic workflow for tubulin polymerization inhibitors.[13]

Experimental Protocol: Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives (Adapted from[13])

-

Step a & b: Synthesis of 1-methyl-1H-indole-3-carboxaldehyde: To a solution of indole in DMF at 0 °C, POCl₃ is added, and the reaction is stirred. The resulting intermediate is then N-methylated using methyl iodide and sodium hydride in THF.

-